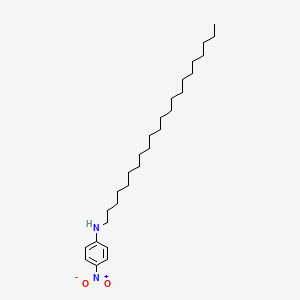
N-Docosyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Docosyl-4-nitroaniline is an organic compound known for its significant nonlinear optical properties. It is a derivative of 4-nitroaniline, where the amino group is substituted with a docosyl group (a long-chain alkyl group).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Docosyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of docosanoic acid with 4-nitroaniline. The process typically involves the formation of docosanoyl chloride from docosanoic acid, which then reacts with 4-nitroaniline to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Docosyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Reduction: The primary product is N-docosyl-4-phenylenediamine.
Substitution: Depending on the substituent, various N-substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-Docosyl-4-nitroaniline has several scientific research applications, including:
Nonlinear Optics: It is used in the development of materials for second harmonic generation and other nonlinear optical processes.
Optical Signal Processing: Due to its large nonlinear optical response, it is a candidate for use in optical signal processing devices.
Material Science: The compound is studied for its potential in creating advanced materials with unique optical properties.
Wirkmechanismus
The primary mechanism by which N-docosyl-4-nitroaniline exerts its effects is through its nonlinear optical properties. The compound’s molecular structure allows for significant polarization under an electric field, leading to second harmonic generation and other nonlinear optical phenomena. This is primarily due to the charge asymmetry in the donor-acceptor system of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- 2-docosylamino-5-nitropyridine
Uniqueness
N-Docosyl-4-nitroaniline is unique due to its long docosyl chain, which enhances its ability to form well-ordered Langmuir-Blodgett films. This structural feature contributes to its superior nonlinear optical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
143200-78-6 |
|---|---|
Molekularformel |
C28H50N2O2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
N-docosyl-4-nitroaniline |
InChI |
InChI=1S/C28H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29-27-22-24-28(25-23-27)30(31)32/h22-25,29H,2-21,26H2,1H3 |
InChI-Schlüssel |
JULIHKBBVPPDGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


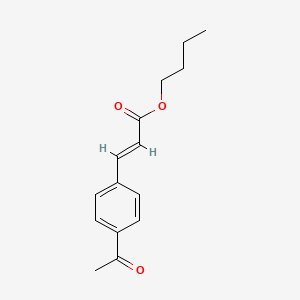
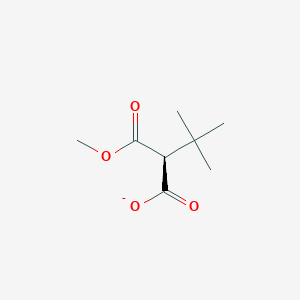
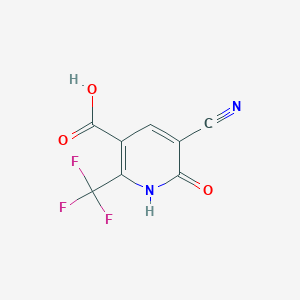
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

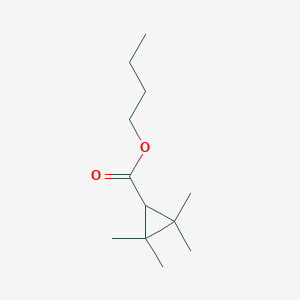
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


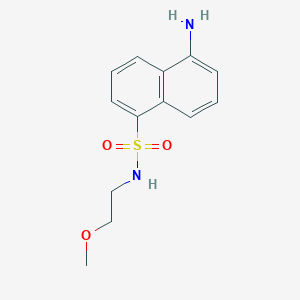

![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
